Ce(coumarate)3.2CH3OH.H2O
Description
Ce(coumarate)₃·2CH₃OH·H₂O is a cerium-based coordination complex where cerium(III) ions are coordinated by three coumarate ligands, with additional solvation from methanol and water molecules. Coumarate (4-hydroxycinnamate) is an aromatic monomer derived from lignin, characterized by a phenylpropanoid structure (C₆-C₃ carbon skeleton) . This compound is part of a broader class of metal-organic frameworks (MOFs) or coordination polymers, where transition or lanthanide metals bind to organic ligands like coumarate. Its synthesis typically involves the reaction of cerium salts with coumaric acid under controlled solvothermal conditions, yielding a crystalline product stabilized by methanol and water molecules .
The solvation state (2CH₃OH·H₂O) distinguishes it from related cerium coumarates, such as Ce(coumarate)₃·2H₂O (CAS 1214987-75-3) and Ce(coumarate)₃·3H₂O (CAS 1214919-69-3), which lack methanol in their crystal lattice . The presence of methanol may influence its solubility, stability, and reactivity compared to hydrated analogs.
Properties
Molecular Formula |
C29H31CeO12 |
|---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
4-[(E)-2-carboxyethenyl]phenolate;cerium(3+);methanol;hydrate |
InChI |
InChI=1S/3C9H8O3.2CH4O.Ce.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;; |
InChI Key |
AWFLALGWGREPNX-RYSWBMPUSA-K |
Isomeric SMILES |
CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[Ce+3] |
Canonical SMILES |
CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[Ce+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ce(coumarate)3.2CH3OH.H2O typically involves the reaction of cerium salts with coumaric acid in the presence of methanol and water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general procedure includes dissolving cerium nitrate or cerium chloride in methanol, followed by the addition of coumaric acid. The mixture is then stirred and heated to promote the formation of the complex. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to maximize yield and purity. Additionally, advanced purification techniques like recrystallization and chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ce(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:
Oxidation: The cerium ion in the compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The coumarate ligands can be substituted with other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form new coordination complexes with other metal ions or ligands
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield cerium oxide, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
Ce(coumarate)3.2CH3OH.H2O has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors .
Mechanism of Action
The mechanism of action of Ce(coumarate)3.2CH3OH.H2O involves its ability to interact with various molecular targets and pathways. The cerium ion can participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The coumarate ligands can interact with enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological and catalytic effects .
Comparison with Similar Compounds
Structural and Solvation Differences
Table 1: Structural Comparison of Cerium Coumarate Complexes
The methanol-containing complex exhibits distinct crystallinity and stability due to methanol’s lower polarity compared to water. This could reduce its solubility in aqueous systems but improve compatibility with organic solvents.
Metal Center Variation: Ce vs. Sn(IV) Coumarates
Antioxidant Activity: Tri-butyl-tin(IV) p-coumarate demonstrates enhanced radical scavenging efficiency (e.g., against ˙OH and ˙OOH) compared to its organic tri-butyl p-coumarate analog. The Sn(IV) center lowers the Gibbs free energy (∆G⁰) for electron transfer (ET) mechanisms, resulting in a higher apparent rate constant ($k_{app} \sim 10^{5}$-fold increase in polar media) .
Reactivity Trends :
- Sn(IV) coumarates : Favor ET mechanisms due to metal electronegativity.
- Ce(III/IV) coumarates : Likely leverage lanthanide redox activity for radical neutralization.
Counterion and Solubility Comparisons
Venlafaxine Coumarate :
The coumarate salt of the antidepressant venlafaxine exhibits significantly lower intrinsic dissolution rates compared to hydrochloride salts, attributed to stronger intermolecular interactions in the crystal lattice . This suggests that Ce(coumarate)₃·2CH₃OH·H₂O may similarly exhibit reduced solubility in aqueous media compared to cerium chlorides or nitrates.
Table 2: Solubility and Application Profiles
Biodegradation and Microbial Interactions
Coumarate degradation is restricted to specialized microbes (e.g., S. stellata and Citreicella sp. SE45) possessing aromatic ring-cleaving enzymes like ligninolytic pathways . While Ce(coumarate)₃·2CH₃OH·H₂O’s biodegradability remains unstudied, microbial consortia dominated by S. stellata could theoretically metabolize the ligand, releasing cerium ions. In contrast, Sn(IV) coumarates may persist due to microbial toxicity of tin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
